molecular formula C12H15NO4 B13034340 (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B13034340
M. Wt: 237.25 g/mol
InChI Key: JEENYJTYMHQNFX-JTQLQIEISA-N
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Description

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the butanoic acid chain

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, trifluoroacetic acid is often used to cleave protecting groups such as the Boc group . The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted amino acids. These products can have different properties and applications depending on the specific modifications made.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-phenylbutanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    (S)-3-((Methoxycarbonyl)amino)-4-methylbutanoic acid: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.

Uniqueness

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of both the methoxycarbonyl and phenyl groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(3S)-3-(methoxycarbonylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

JEENYJTYMHQNFX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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